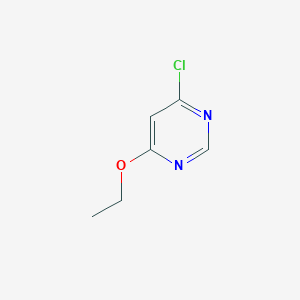
4-Chloro-6-éthoxypyrimidine
Vue d'ensemble
Description
4-Chloro-6-ethoxypyrimidine is a heterocyclic organic compound with the molecular formula C7H8ClN3O.
Applications De Recherche Scientifique
4-Chloro-6-ethoxypyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
Target of Action
Pyrimidine derivatives have been known to exhibit a wide range of biological activities and are part of several drugs .
Mode of Action
A study on similar compounds suggests that the effects of the chloro substituent and of the aza ‘substituent’ are explicable in terms of a balance between electron withdrawal from the c–o bond (producing activation) and from the nitrogen involved in the cyclic transition state (producing deactivation) .
Biochemical Pathways
Pyrimidine derivatives are known to be involved in various biological procedures .
Result of Action
Pyrimidine derivatives have been known to exhibit a wide range of biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Chloro-6-ethoxypyrimidine can be synthesized through the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with sodium ethoxide in ethanol at approximately 20°C for 2 hours, yielding 4-chloro-6-ethoxy-2-(methylthio)pyrimidine in 89% yield .
Industrial Production Methods: While specific industrial production methods for 4-chloro-6-ethoxypyrimidine are not widely documented, the synthesis typically involves nucleophilic substitution reactions, which are scalable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-6-ethoxypyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfone derivatives or reduction to form corresponding amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium ethoxide or amines in ethanol or other solvents.
Oxidation: Reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reagents such as lithium aluminum hydride or other reducing agents.
Major Products Formed:
Nucleophilic Substitution: Products include various substituted pyrimidines.
Oxidation: Products include sulfone derivatives.
Reduction: Products include amine derivatives.
Comparaison Avec Des Composés Similaires
4-Chloro-6-methoxy-2-(methylthio)pyrimidine: A versatile scaffold that can undergo various chemical reactions, including Suzuki-Miyaura coupling and nucleophilic substitution.
2-Chloro-4,6-dimethoxypyrimidine: Another pyrimidine derivative with similar reactivity and applications.
Uniqueness: 4-Chloro-6-ethoxypyrimidine is unique due to its specific ethoxy substituent, which imparts distinct chemical properties and reactivity compared to other pyrimidine derivatives. This uniqueness makes it valuable in the synthesis of specialized compounds for various applications.
Propriétés
IUPAC Name |
4-chloro-6-ethoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-2-10-6-3-5(7)8-4-9-6/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCOOVSGHCFPNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70596809 | |
| Record name | 4-Chloro-6-ethoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28824-78-4 | |
| Record name | 4-Chloro-6-ethoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















